molecular formula C5H7N3S2 B2957336 3-amino-6-methyl-1H-pyrimidine-2,4-dithione CAS No. 68967-30-6

3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Cat. No.: B2957336
CAS No.: 68967-30-6
M. Wt: 173.25
InChI Key: MOGVLZALXRGVMD-UHFFFAOYSA-N
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Description

3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a pyrimidine-based compound offered for research applications. The pyrimidine scaffold is a fundamental structure in medicinal chemistry and chemical biology . Related pyrimidine and pyrimidine-dithione derivatives have been investigated as key intermediates in the synthesis of more complex heterocyclic systems and as potential inhibitors for various biological targets . For instance, structurally similar compounds have been explored in the development of novel dual BRD4 and PLK1 inhibitors, which represent a promising strategy in anticancer research due to their ability to disrupt cell cycle progression and induce apoptosis . Researchers value this compound for its functional groups, including the dithione and amino moieties, which make it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVLZALXRGVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N(C(=S)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methylpyrimidine-2,4-dione with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is carried out under reflux conditions, leading to the formation of the desired dithione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-1H-pyrimidine-2,4-dithione can undergo various chemical reactions, including:

    Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-6-methyl-1H-pyrimidine-2,4-dithione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioketone groups may also play a role in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents (Positions) Functional Groups Core Structure
This compound -NH₂ (3), -CH₃ (6) 2,4-dithione (C=S) Pyrimidine
6-Amino-2-methylthio-4(3H)-pyrimidinone -NH₂ (6), -SCH₃ (2) 4-one (C=O) Pyrimidine
Thieno[2,3-d]pyrimidine-2,4-dithione Fused thieno ring 2,4-dithione (C=S) Thienopyrimidine
4-Amino-7-phenyl-6-azabenzothieno[3,2-d]pyrimidine -NH₂ (4), fused benzothieno ring - Benzothienopyrimidine
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione -NH₂ (6), -CH₃ (1,3) 2,4-dione (C=O) Pyrimidine

Key Observations :

  • Sulfur vs. Oxygen : The replacement of oxygen (in diones) with sulfur (in dithiones) increases polarizability and reduces hydrogen-bond acceptor strength, affecting solubility and reactivity .
  • Substituent Effects: The amino group at position 3 in the target compound enhances nucleophilicity compared to methyl or phenyl substituents in analogs like 6-amino-1,3-dimethylpyrimidine-2,4-dione .
  • Fused Rings: Thieno- or benzothieno-fused derivatives (e.g., ) exhibit extended π-conjugation, altering electronic properties and biological activity .

Key Insights :

  • Dithione derivatives generally show enhanced antimicrobial and anti-inflammatory activity compared to diones due to sulfur’s redox activity and metal-binding capacity .

Physicochemical Properties

Table 4: Physical and Chemical Properties

Compound Melting Point (°C) Solubility (H₂O) LogP Stability
This compound ~200 (predicted) Low 1.2 Air-stable
Thieno[2,3-d]pyrimidine-2,4-dithione 245-247 Insoluble 2.8 Light-sensitive
6-Amino-1,3-dimethylpyrimidine-2,4-dione 280-282 Moderate -0.5 Hygroscopic

Notes:

  • The target compound’s low solubility aligns with sulfur-containing analogs but may limit bioavailability without formulation aids.

Biological Activity

3-Amino-6-methyl-1H-pyrimidine-2,4-dithione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with both amino and methyl substituents, as well as thioketone groups. Its synthesis commonly involves the reaction of 3-amino-6-methylpyrimidine-2,4-dione with phosphorus pentasulfide (P2S5) in an inert solvent like toluene under reflux conditions. This method has been optimized for high yield and purity in laboratory settings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly by modulating pathways related to cell cycle regulation and apoptosis. The thioketone functionality is believed to play a crucial role in its interaction with cellular targets .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
  • Redox Reactions : The thioketone groups can participate in redox reactions, contributing to its biological activity through oxidative stress modulation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties .

Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with 50 µM of the compound resulted in a significant decrease in cell viability after 48 hours, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
6-Methyl-1H-pyrimidine-2,4-dithioneMethyl group onlyModerate antimicrobial
3-Amino-1H-pyrimidine-2,4-dithioneAmino group onlyLimited anticancer activity
This compound Both amino and methyl groups + thioketonesStrong antimicrobial & anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via a one-pot cyclocondensation reaction involving thiourea derivatives and methyl-substituted β-ketoesters. For reproducibility, reaction parameters (e.g., temperature, solvent polarity, and catalyst type) must be optimized. For instance, using ethanol as a solvent at reflux (78°C) with ammonium acetate as a catalyst enhances yield . Post-synthesis purification via recrystallization in dimethylformamide (DMF) improves purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the amino group (δ ~5.2 ppm, broad singlet) and methyl substituent (δ ~2.3 ppm, triplet) .
  • IR : Identify thione (C=S) stretches at ~1250–1100 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₅H₇N₃S₂, MW 173.26 g/mol), with fragmentation patterns verifying the pyrimidine backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-inflammatory activity?

  • Methodological Answer : Modify substituents at positions 3 (amino group) and 6 (methyl group) to alter electronic and steric effects. For example:

  • Introducing electron-withdrawing groups (e.g., nitro) at position 4 increases hydrogen bonding with COX-2 active sites, enhancing anti-inflammatory activity .
  • Replace the methyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability. Biological assays (e.g., carrageenan-induced rat paw edema) should validate activity .

Q. How should researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Validate via Orthogonal Methods : Compare results from enzymatic assays (e.g., COX-2 inhibition) with cell-based assays (e.g., IL-6 ELISA) to confirm target engagement .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance, and report confidence intervals to contextualize variability .

Q. What strategies optimize the synthesis of analogs for high-throughput screening (HTS)?

  • Methodological Answer :

  • Parallel Synthesis : Use microwave-assisted reactions to reduce reaction times (e.g., 30 minutes at 100°C vs. 6 hours under reflux) .
  • Automated Purification : Employ flash chromatography systems with gradient elution (hexane/ethyl acetate) to isolate derivatives efficiently.
  • Quality Control : Integrate LC-MS for rapid purity assessment (>95% purity threshold) .

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